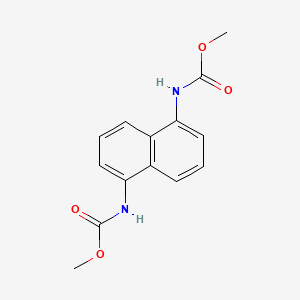
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxybenzyl group attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl chloride and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Nucleophilic Substitution: The 2-methoxybenzyl chloride undergoes nucleophilic substitution with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzyl ring, using reagents like bromine or nitric acid.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy group, yielding the corresponding phenol derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a modulator of biological processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and modulating mood and behavior. The compound’s effects on cellular pathways are mediated through its binding to these receptors, leading to downstream signaling events that alter cellular function.
Comparison with Similar Compounds
Similar compounds to 4-(2-Methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and N-benzylphenethylamines. Some notable examples are:
Properties
CAS No. |
90136-96-2 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H21NO/c1-19-12-15-8-3-5-9-17(15)16(13-19)11-14-7-4-6-10-18(14)20-2/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
HOOJSQVECAIJPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


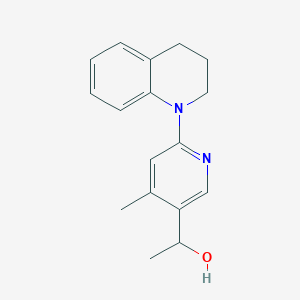
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B11849598.png)
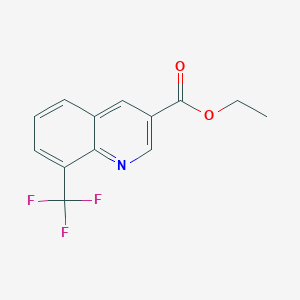

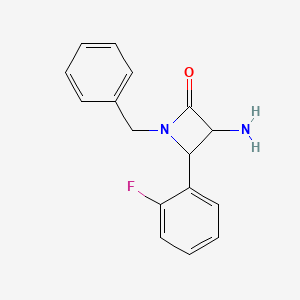
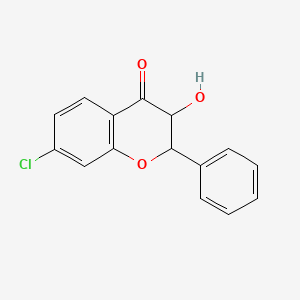
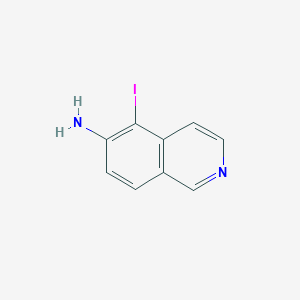
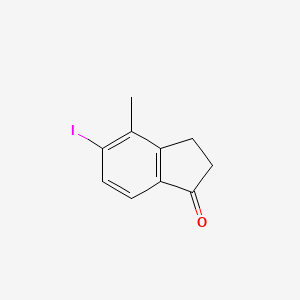
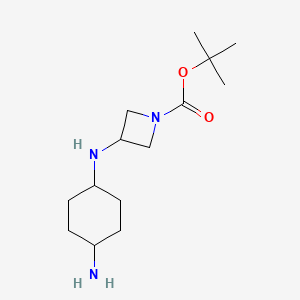

![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)

